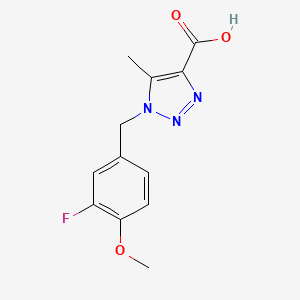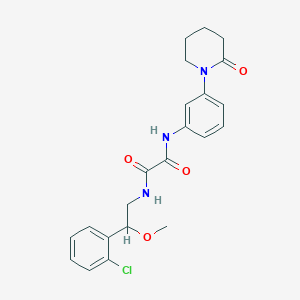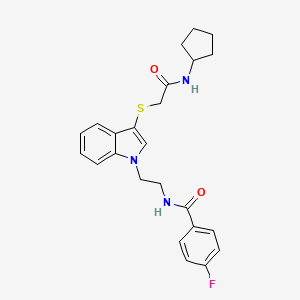
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile is a chemical of interest due to its potential applications in various fields. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of its characteristics. For instance, the first paper discusses 2-methoxy-5-nitrobenzyl bromide, a compound with a similar nitro and methoxy substitution pattern on the benzene ring . The second paper examines a structurally related compound, α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile, which shares the methoxy and nitro substituents and provides information on its polymorphic forms .
Synthesis Analysis
The synthesis of related compounds such as 2-methoxy-5-nitrobenzyl bromide involves specific reagent choices that are sensitive to changes in the molecular environment, which could be applicable to the synthesis of 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile . Although the exact synthesis route for this compound is not provided, understanding the reactivity and selectivity of similar compounds can guide the synthesis process.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as X-ray crystallography. For example, α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile has been shown to exist in multiple polymorphic forms, which suggests that 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile may also exhibit polymorphism . This information is crucial for understanding the physical properties and potential applications of the compound.
Chemical Reactions Analysis
The reactivity of similar compounds, such as 2-methoxy-5-nitrobenzyl bromide, with proteins and water has been studied, indicating a high selectivity for certain amino acids and rapid hydrolysis . This suggests that 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile may also have specific reactivity patterns that could be exploited in chemical synthesis or protein labeling.
Physical and Chemical Properties Analysis
The physical properties, such as melting points and phase stability, have been examined for related compounds. For instance, α-[(4-methoxyphenyl)methylene]-4-nitrobenzeneacetonitrile exhibits different thermal behaviors among its polymorphic forms, which could imply similar properties for 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile . Additionally, the chemical properties such as sensitivity to environmental changes and reactivity with other molecules are inferred from the study of 2-methoxy-5-nitrobenzyl bromide .
Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Characterization for Organic Light Emitting Diodes
One application of compounds related to 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile is in the development of organic light-emitting diodes (OLEDs). A study by García-López et al. (2014) discussed the synthesis and characterization of organotin compounds derived from Schiff bases, showing their potential in OLEDs. The study emphasized the importance of photophysical properties and electroluminescence, highlighting how these compounds can contribute to advancements in display technologies (García-López et al., 2014).
Radical Scavenging Activity Analysis
Compounds similar to 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile have been studied for their radical scavenging activities. Al‐Sehemi and Irfan (2017) investigated the effect of donor and acceptor groups on the radical scavenging activity of phenol, using density functional theory. This research provides insights into how structural modifications in compounds like 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile can influence their antioxidative properties (Al‐Sehemi & Irfan, 2017).
Use in Environmental Sensitivity Analysis
In a study by Horton et al. (1965), the properties of 2-methoxy-5-nitrobenzyl bromide, a compound structurally related to 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile, were explored for their environmentally sensitive characteristics. This research highlights how such compounds can be applied in studying enzyme interactions and molecular environment sensitivity (Horton et al., 1965).
In Pharmaceutical Synthesis
The compound has potential applications in the pharmaceutical industry. For instance, Jin et al. (2005) described the synthesis of Gefitinib, where a compound structurally similar to 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile was used as an intermediate. This demonstrates the compound's relevance in the synthesis of complex pharmaceuticals (Jin et al., 2005).
In Corrosion Inhibition Studies
Research by Pandey et al. (2017) on Schiff bases, which are structurally related to 2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile, demonstrated their effectiveness as corrosion inhibitors. This study underlines the compound's potential use in protecting materials from corrosion, particularly in acidic environments (Pandey et al., 2017).
Safety and Hazards
For “2-(4-Formyl-2-methoxyphenoxy)-N-methylacetamide”, the safety information includes a GHS06 signal word “Danger” with hazard statements H301 - H317. Precautionary statements include P280 - P301 + P310 . For a similar compound, “(4-Formyl-2-methoxyphenoxy)acetic acid”, the safety information includes a GHS07 signal word “Warning” with hazard statement H302 .
Eigenschaften
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c1-21-15-6-10(9-18)2-4-14(15)22-13-5-3-12(17(19)20)7-11(13)8-16/h2-7,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNACBXBGJZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Formyl-2-methoxyphenoxy)-5-nitrobenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)



![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)



![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)
